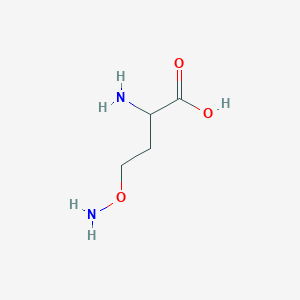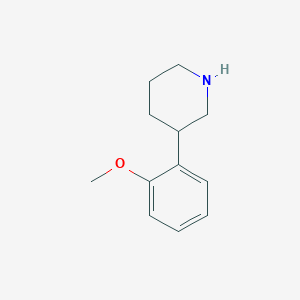
3-(2-Methoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a piperidine derivative, which means that it contains a six-membered ring structure with a nitrogen atom. The compound has been found to have a number of interesting properties, including the ability to affect certain biochemical and physiological processes in the body. In
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)piperidine is not yet fully understood, but researchers have identified a number of potential targets for the compound. One possible mechanism involves the inhibition of the reuptake of dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. Another possible mechanism involves the modulation of certain ion channels in the nervous system, which can affect the release of neurotransmitters.
生化学的および生理学的効果
3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which can lead to feelings of pleasure and reward. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have analgesic properties, which may make it useful in the treatment of chronic pain. Other potential effects of 3-(2-Methoxyphenyl)piperidine include changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using 3-(2-Methoxyphenyl)piperidine in lab experiments is that the compound is relatively easy to synthesize, and can be produced in large quantities. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting properties that make it useful for studying the central nervous system. However, there are also some limitations to using 3-(2-Methoxyphenyl)piperidine in lab experiments. For example, the compound may have toxic effects at high doses, which can make it difficult to use in certain types of studies.
将来の方向性
There are a number of potential future directions for research on 3-(2-Methoxyphenyl)piperidine. One area of interest is the development of new analogs of the compound that may have improved pharmacological properties. In addition, researchers may continue to explore the potential of 3-(2-Methoxyphenyl)piperidine as an analgesic agent, or investigate its effects on other physiological processes. Finally, there is also interest in studying the long-term effects of 3-(2-Methoxyphenyl)piperidine use, and determining whether the compound has any potential therapeutic applications.
合成法
The synthesis of 3-(2-Methoxyphenyl)piperidine is a relatively complex process that requires specialized equipment and expertise. One method for synthesizing 3-(2-Methoxyphenyl)piperidine involves the reaction of 2-methoxyphenyl magnesium bromide with piperidine in the presence of a palladium catalyst. This method has been used successfully in a number of studies, and is considered to be one of the most reliable ways to produce 3-(2-Methoxyphenyl)piperidine.
科学的研究の応用
3-(2-Methoxyphenyl)piperidine has been studied extensively for its potential use in scientific research. One area of research that has shown promise is the study of the compound's effects on the central nervous system. 3-(2-Methoxyphenyl)piperidine has been found to affect the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a number of physiological processes. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have potential as an analgesic, or pain-relieving, agent.
特性
CAS番号 |
19737-63-4 |
|---|---|
製品名 |
3-(2-Methoxyphenyl)piperidine |
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChIキー |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
正規SMILES |
COC1=CC=CC=C1C2CCCNC2 |
同義語 |
3-(2-METHOXYPHENYL)PIPERIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



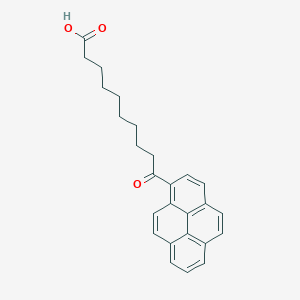
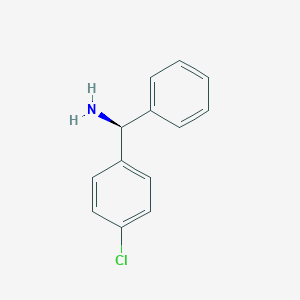
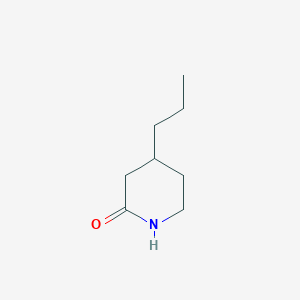
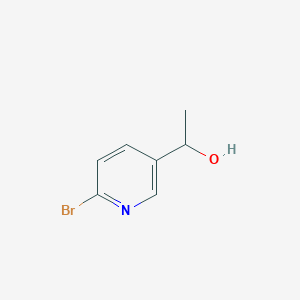
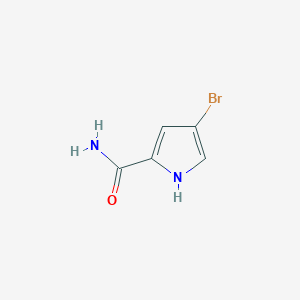
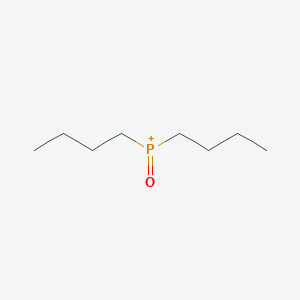
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)
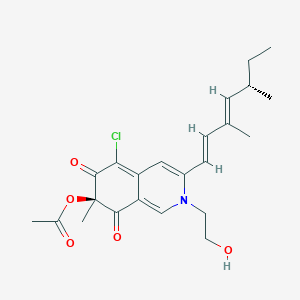
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
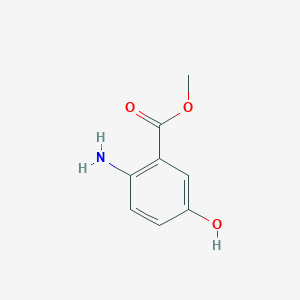
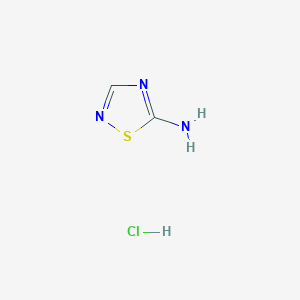
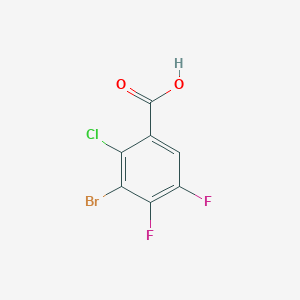
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
